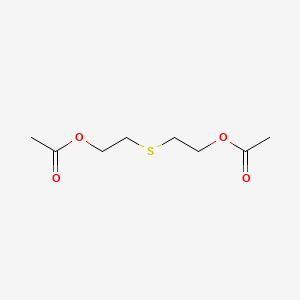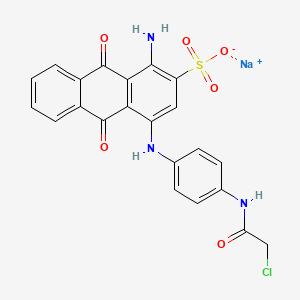
2,2'-Thiodiethanol diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Thiodiethanol diacetate, also known as bis(β-thioethyl acetate), is an organosulfur compound with the molecular formula C₈H₁₄O₄S. It is a derivative of thiodiethanol, where the hydroxyl groups are replaced by acetate groups. This compound is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Thiodiethanol diacetate can be synthesized through the esterification of 2,2’-thiodiethanol with acetic anhydride. The reaction typically involves the following steps:
Reactants: 2,2’-Thiodiethanol and acetic anhydride.
Catalyst: A small amount of acid catalyst, such as sulfuric acid, may be used to facilitate the reaction.
Reaction Conditions: The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase.
Purification: The product is purified by distillation or recrystallization to obtain pure 2,2’-Thiodiethanol diacetate.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Thiodiethanol diacetate follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2,2’-Thiodiethanol diacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 2,2’-thiodiethanol and acetic acid.
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 2,2’-Thiodiethanol and acetic acid.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted thiodiethanol derivatives.
Scientific Research Applications
2,2’-Thiodiethanol diacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals, including plasticizers, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 2,2’-Thiodiethanol diacetate involves its ability to undergo hydrolysis and release 2,2’-thiodiethanol, which can interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function. Additionally, its oxidation products, such as sulfoxides and sulfones, can participate in redox reactions and influence cellular processes.
Comparison with Similar Compounds
2,2’-Thiodiethanol diacetate can be compared with other similar compounds, such as:
Thiodiglycol: Also known as bis(2-hydroxyethyl)sulfide, thiodiglycol is structurally similar but lacks the acetate groups. It is used as a solvent and in the production of mustard gas.
Diethylene glycol: This compound is similar in structure but contains oxygen atoms instead of sulfur. It is used as a solvent and in the production of antifreeze.
Thiodiethylene glycol: Similar to thiodiglycol but with additional hydroxyl groups, it is used in the production of polymers and as a solvent.
The uniqueness of 2,2’-Thiodiethanol diacetate lies in its acetate groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
4275-28-9 |
|---|---|
Molecular Formula |
C8H14O4S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-(2-acetyloxyethylsulfanyl)ethyl acetate |
InChI |
InChI=1S/C8H14O4S/c1-7(9)11-3-5-13-6-4-12-8(2)10/h3-6H2,1-2H3 |
InChI Key |
HWLINJPYLXLANY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCSCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,5R,6R,7R,8S)-7,8-diacetyloxy-3,9-dioxabicyclo[3.3.1]nonan-6-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13743969.png)
![N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate](/img/structure/B13743971.png)
![2-(1H-Imidazol-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13743972.png)
![4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenoxy]-3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13743982.png)



![N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine](/img/structure/B13744016.png)






